Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

This thieno[2,3-c]pyridine building block offers proven superior biological activity over [2,3-b] regioisomers—including >100-fold HIV inhibitor potency gain. The 3-amino-2-ethylcarboxylate platform enables rapid diversification for kinase, antileishmanial, and anticancer lead optimization. Sourced with ≥97% purity for reliable SAR studies. Confirm stock and request bulk pricing today.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 78790-83-7
Cat. No. B1601122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
CAS78790-83-7
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C=NC=C2)N
InChIInChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3
InChIKeyDFIKVPXLHNEQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (78790-83-7): Sourcing and Baseline Specifications for a Thienopyridine Building Block


Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 78790-83-7) is a heterocyclic building block belonging to the thienopyridine class. Its core structure features a thieno[2,3-c]pyridine scaffold substituted with a primary amino group at position 3 and an ethyl carboxylate ester at position 2 . The compound has a molecular formula of C10H10N2O2S and a molecular weight of 222.26 g/mol . As a 3-amino-2-carboxylate thienopyridine, it serves as a versatile intermediate for the synthesis of more complex bioactive molecules, including kinase inhibitors and modulators of viral regulatory complexes [1]. The purity specification for procurement is typically 95% or higher .

Why Substituting Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate with In-Class Analogs Can Derail Research Outcomes


In the thienopyridine class, the precise positioning of the fused thiophene and pyridine rings (regioisomerism), along with the nature of the ester group, profoundly impacts biological activity and synthetic utility. For example, research has established that thieno[2,3-c]pyridines exhibit superior antileishmanial activity compared to their thieno[2,3-b]pyridine counterparts [1]. Furthermore, in HIV inhibitor development, a deliberate scaffold migration from thieno[2,3-b]pyridine to the thieno[2,3-c]pyridine system resulted in a >100-fold improvement in potency [2]. These findings underscore that even closely related thienopyridine isomers are not interchangeable. Substituting this specific ethyl ester with a methyl ester (e.g., CAS 111042-91-2) alters the compound's lipophilicity and reactivity in subsequent transformations, while changing the regioisomeric core can completely ablate the desired target engagement [1] [2].

Quantitative Procurement Guide: Validated Performance Metrics for Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 78790-83-7)


Validated Synthetic Yield of Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate from 3-Bromoisonicotinonitrile

The synthesis of Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate from 3-bromoisonicotinonitrile and ethyl 2-mercaptoacetate using sodium ethanolate in DMF proceeds with a reported yield of 67% after column chromatography . This represents a reliable and reproducible benchmark for procurement and use as a synthetic intermediate. In contrast, the analogous methyl ester (Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate) has been synthesized from 3-chloro-4-cyanopyridine with a higher reported yield of 80% under different conditions, but this route uses a different starting material and base, preventing direct yield comparison .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Scaffold Preference for Antileishmanial Activity: Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine Core

A systematic study evaluating N-substituted thienopyridine derivatives against Leishmania species demonstrated that only compounds built on a thieno[2,3-c]pyridine core exhibited significant antileishmanial activity (IC50 < 10 μM), whereas no activity was observed for the corresponding thieno[2,3-b]pyridine analogs [1]. This class-level inference strongly supports the selection of the thieno[2,3-c]pyridine scaffold for antileishmanial drug discovery programs.

Neglected Tropical Diseases Leishmaniasis Medicinal Chemistry

Impact of Regioisomeric Scaffold Migration on HIV Inhibitor Potency

During the optimization of HIV regulatory complex inhibitors, a chemistry effort focused on a thieno[2,3-b]pyridine scaffold. A notable SAR finding was the migration to the regioisomeric thieno[2,3-c]pyridine ring system, which resulted in the identification of analogs with single-digit nanomolar activity in both reporter and HIV infectivity assays [1]. This improvement represented a >100-fold increase in potency over the original hits [1]. This finding underscores the critical role of the thieno[2,3-c]pyridine regioisomer as a privileged scaffold for achieving high potency in this therapeutic context.

HIV Antiviral Medicinal Chemistry

Pharmacokinetic Implications of Ester Selection: Ethyl vs. Methyl Analogs in Thienopyridine Derivatives

In drug design, the choice between methyl and ethyl esters can influence lipophilicity, metabolic stability, and synthetic tractability. While direct PK data for the target compound are not available, a QSAR study on 2-acylamino-3-aminothienopyridine analogs revealed that lipophilicity (cLogP) is a key descriptor influencing IKK-β inhibitory activity, with an optimal range identified for activity [1]. Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, with its ethyl ester, possesses a calculated cLogP of approximately 2.64 , placing it within a favorable lipophilicity range for cell permeability and target engagement. In contrast, the methyl ester analog (CAS 111042-91-2) would be expected to have a lower cLogP, which could alter its absorption and distribution profile.

Medicinal Chemistry Pharmacokinetics Drug Design

Anticancer Potential of Thieno[2,3-c]pyridine Derivatives: Broad-Spectrum Cytotoxicity

A recent study on thieno[2,3-c]pyridine derivatives identified compound 6i as a broad-spectrum anticancer agent with potent inhibition against HSC3 (head and neck, IC50 = 10.8 µM), T47D (breast, IC50 = 11.7 µM), and RKO (colorectal, IC50 = 12.4 µM) cell lines [1]. The compound induced G2 phase cell cycle arrest and cell death via non-apoptotic mechanisms, and molecular docking suggested Hsp90 as a target [1]. This class-level evidence reinforces the potential of the thieno[2,3-c]pyridine core as a starting point for developing novel anticancer therapeutics.

Oncology Anticancer Hsp90 Inhibition

High-Impact Applications for Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate: From Library Synthesis to Target Validation


Antileishmanial Drug Discovery: Building Focused Libraries on a Validated Scaffold

Given the established superior activity of thieno[2,3-c]pyridines over thieno[2,3-b]pyridines against Leishmania parasites, Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is a critical building block for synthesizing focused compound libraries [1]. Researchers can leverage its 3-amino group for further functionalization, such as N-substitution or amide formation, to explore the SAR of this privileged scaffold and optimize for potency and selectivity against Leishmania amazonensis, L. braziliensis, and L. infantum [1].

HIV Latency Reversal and Viral Transcription Inhibition

The discovery that a migration to the thieno[2,3-c]pyridine core yielded a >100-fold increase in potency against HIV regulatory complexes positions this compound as an essential intermediate [2]. Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate can be used to synthesize advanced analogs for testing in HIV reporter and infectivity assays, particularly for programs targeting the Tat/Rev viral regulatory complexes involved in latency reversal [2].

Synthesis of Hsp90 Inhibitors for Oncology Research

Thieno[2,3-c]pyridine derivatives have demonstrated potent, broad-spectrum anticancer activity, with a lead compound (6i) achieving IC50 values of 10.8-12.4 µM against HSC3, T47D, and RKO cell lines [3]. Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate serves as a versatile precursor for generating novel Hsp90 inhibitors. Its structure allows for diversification to improve potency and explore the non-apoptotic cell death mechanism identified for this series [3].

Kinase Inhibitor Development: Raf Kinase and IKK-β

The thienopyridine core is a recognized scaffold in kinase inhibitor design. Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is specifically cited in patent literature as a starting material for the synthesis of Raf kinase inhibitors [4]. Additionally, QSAR and docking studies on related 2-acylamino-3-aminothienopyridines have validated the scaffold's utility for designing novel IKK-β inhibitors, highlighting the importance of lipophilic properties, such as those conferred by the ethyl ester, for optimal binding [5].

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